molecular formula C7H10F2O2 B2559995 2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers CAS No. 1780167-37-4

2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers

Cat. No. B2559995
CAS RN: 1780167-37-4
M. Wt: 164.152
InChI Key: NRRQZBZEOKZGQO-UHFFFAOYSA-N
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Description

“2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C7H10F2O2 . It has a molecular weight of 164.15 g/mol . This compound has generated significant interest in the scientific community due to its unique properties and potential applications.


Molecular Structure Analysis

The IUPAC name for this compound is 2-[3-(difluoromethyl)cyclobutyl]acetic acid . The InChI string is InChI=1S/C7H10F2O2/c8-7(9)5-1-4(2-5)3-6(10)11/h4-5,7H,1-3H2,(H,10,11) . The Canonical SMILES representation is C1C(CC1C(F)F)CC(=O)O .


Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a XLogP3-AA value of 1.6, indicating its relative lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 164.06488588 g/mol . The topological polar surface area is 37.3 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

Safety And Hazards

This compound is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-[3-(difluoromethyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)5-1-4(2-5)3-6(10)11/h4-5,7H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRQZBZEOKZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Difluoromethyl)cyclobutyl]acetic acid

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